Cas no 1806758-02-0 (6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid)

6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid
-
- Inchi: 1S/C9H7F5N2O3/c10-7(11)5-6(19-9(12,13)14)4(8(17)18)1-3(2-15)16-5/h1,7H,2,15H2,(H,17,18)
- InChI Key: GNQFYYXWLFNISN-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C(=O)O)C=C(CN)N=1)OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 326
- XLogP3: -1.2
- Topological Polar Surface Area: 85.4
6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029080211-1g |
6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid |
1806758-02-0 | 97% | 1g |
$1,490.00 | 2022-03-31 |
6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid Related Literature
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on 6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid
Introduction to 6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1806758-02-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid, identified by its CAS number 1806758-02-0, is a sophisticated heterocyclic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry due to its unique structural features and promising pharmacological properties. This compound, featuring a pyridine core adorned with an aminomethyl side chain, a difluoromethyl group, and a trifluoromethoxy substituent, exhibits a combination of structural motifs that make it a versatile scaffold for the development of novel therapeutic agents.
The structural composition of 6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1806758-02-0) imparts several advantageous characteristics that are highly relevant in modern drug discovery. The presence of the aminomethyl group provides a reactive site for further functionalization, enabling the facile attachment of various pharmacophores or biomolecules. This reactivity is particularly useful in the synthesis of peptidomimetics, enzyme inhibitors, or receptor ligands, where precise molecular modifications are often required.
Furthermore, the incorporation of fluorinated substituents—specifically the difluoromethyl and trifluoromethoxy groups—enhances the metabolic stability and lipophilicity of the compound. Fluoroalkyl groups are well-documented in medicinal chemistry for their ability to improve drug-like properties such as bioavailability, binding affinity, and resistance to enzymatic degradation. The trifluoromethoxy group, in particular, is known for its ability to modulate electronic properties and interactions with biological targets, making it a valuable component in designing molecules with enhanced pharmacological activity.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead candidate for various therapeutic applications. Studies suggest that derivatives of 6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1806758-02-0) may exhibit inhibitory effects on key biological pathways implicated in inflammatory diseases, cancer, and neurological disorders. The pyridine core itself is a privileged scaffold in drug discovery, with numerous examples demonstrating its efficacy in targeting enzymes such as kinases and phosphodiesterases.
In the context of oncology research, the unique structural features of this compound have been explored for their potential to disrupt tumor cell proliferation and survival mechanisms. Preliminary studies indicate that certain analogs may interfere with signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in malignancies. The ability to fine-tune the electronic and steric properties of the molecule through strategic modifications allows researchers to optimize binding interactions with specific protein targets.
The field of chemical biology has also leveraged this compound as a building block for probe development. By attaching fluorescent tags or bioluminescent reporters to the aminomethyl group, researchers can design tools to study protein-protein interactions or cellular processes in real time. Such probes are invaluable for elucidating complex biological networks and have applications in high-throughput screening assays.
Moreover, the synthetic methodologies developed for constructing derivatives of 6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1806758-02-0) have demonstrated remarkable efficiency and scalability. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-mediated processes, have been instrumental in introducing fluorinated groups and other functional moieties with high regioselectivity. These advances underscore the compound's utility not only as an endogenous scaffold but also as a versatile intermediate in synthetic organic chemistry.
The pharmacokinetic profile of this compound has been another area of intense investigation. Fluoro-substituted molecules often exhibit prolonged half-lives due to their resistance to metabolic degradation by cytochrome P450 enzymes. This characteristic is particularly advantageous for drugs that require sustained therapeutic levels or infrequent dosing regimens. Additionally, computational predictions suggest that modifications at the carboxylic acid position could enhance solubility while maintaining bioactivity—a critical balance in drug design.
Recent publications highlight collaborative efforts between medicinal chemists and bioinformaticians to identify novel targets for this compound class. By integrating machine learning algorithms with experimental data sets, researchers have been able to predict potential binding sites on proteins associated with metabolic disorders or neurodegenerative diseases. This interdisciplinary approach has accelerated the discovery pipeline by prioritizing promising candidates based on both structural features and predicted target interactions.
The versatility of 6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1806758-02-0) extends beyond its applications in small-molecule drug discovery; it also serves as a precursor for macrocyclic compounds via cyclization reactions or as a component in polymer-based drug delivery systems. The ability to incorporate fluorinated moieties into larger molecular frameworks enhances stability while allowing for controlled release profiles—a desirable attribute for targeted therapies.
In conclusion,6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid (CAS No. 1806758-02-0) represents a compelling example of how structural complexity can be harnessed to develop innovative solutions in chemical biology and medicinal chemistry. Its unique combination of reactivity, physicochemical properties, and biological relevance positions it as a cornerstone compound for future research endeavors aimed at addressing unmet medical needs across multiple therapeutic domains.
1806758-02-0 (6-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid) Related Products
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)




